hemoglobin Karlskoga
Description
Hemoglobin Structure and Function: Quaternary Organization and Oxygen Transport Dynamics
Hemoglobin’s Quaternary Structure and Oxygen Binding
Hemoglobin (Hb) is a tetrameric protein composed of two α-globin and two β-globin subunits, each coordinated with a heme group containing an iron (Fe²⁺) ion. The quaternary structure enables cooperative oxygen binding, where conformational shifts between the tense (T) and relaxed (R) states modulate oxygen affinity. In the R state, hemoglobin binds oxygen more efficiently, while the T state releases oxygen to tissues.
Key Structural Features Relevant to Hb Karlskoga
- Subunit Interactions : The β21 residue is located in the B3 helix of the β-globin chain, distant from the heme-binding pocket (proximal His F8) and oxygen-binding sites.
- Functional Impact : Mutations in non-critical regions (e.g., β21) typically do not disrupt oxygen binding or hemoglobin stability, as observed in Hb Karlskoga.
| Feature | Hemoglobin A (HbA) | Hemoglobin Karlskoga |
|---|---|---|
| Subunit Composition | α₂β₂ | α₂β₂ (β21 Asp→His) |
| Heme Coordination | Fe²⁺ in porphyrin ring | Unaltered heme structure |
| Oxygen Affinity | Cooperativity (T↔R states) | Presumed normal (no data) |
| Stability | High | Stable (no hemolysis) |
Oxygen Transport Dynamics and Cooperativity
The β21 mutation does not alter the heme environment or inter-subunit interactions critical for oxygen binding. Cooperativity, driven by tertiary and quaternary structural changes, remains intact in Hb Karlskoga, as no functional studies indicate altered oxygen affinity or release.
Properties
CAS No. |
151248-26-9 |
|---|---|
Molecular Formula |
C8H14NNaO9S |
Synonyms |
hemoglobin Karlskoga |
Origin of Product |
United States |
Scientific Research Applications
Blood Substitutes and Oxygen Carriers
One of the primary applications of hemoglobin variants like Hemoglobin Karlskoga is in the development of blood substitutes. Research has shown that encapsulated hemoglobins can function as oxygen carriers, potentially serving as transfusion alternatives in critical medical situations. For instance, liposome-encapsulated hemoglobins (HbV) have been tested extensively for their efficacy in resuscitative fluids during hemorrhagic shock and other urgent medical conditions .
Table 1: Potential Clinical Applications of Encapsulated Hemoglobins
| Application | Description |
|---|---|
| Oxygen Carrier | Used in transfusion alternatives and resuscitation fluids. |
| Local Ischemic Disease Treatment | Provides oxygenation during ischemic events to protect tissues. |
| Organ Preservation | Acts as a perfusate for transplant organs, enhancing viability during storage. |
| Tumor Oxygenation | Enhances oxygen delivery to tumors for better therapeutic outcomes. |
| Dye Laser Irradiation Therapy | Utilized as a target dye in laser treatments for certain skin conditions. |
Therapeutic Agents
Hemoglobin variants are being explored as therapeutic agents beyond their traditional roles. For example, carbon monoxide-bound hemoglobin vesicles (CO-HbV) have shown promise as anti-inflammatory agents and for treating ischemia-reperfusion injuries . The ability to harness these properties could lead to innovative treatments for various conditions.
Case Study 1: Erythrocytosis in a Young Woman
A notable case involved a 25-year-old woman referred for erythrocytosis, where elevated hemoglobin levels were observed. Genetic testing revealed the presence of this compound, providing insights into its clinical implications .
Table 2: Laboratory Findings from the Case Study
| Parameter | Patient Value | Reference Range |
|---|---|---|
| Hemoglobin | 16.1 g/dL | 11.6-15.0 g/dL |
| Hematocrit | 50.6% | 35.5-44.9% |
| Erythropoietin | 25 mIU/mL | 2.6-18.5 mIU/mL |
This case highlights the importance of genetic screening in understanding abnormal hemoglobin variants' clinical significance.
Case Study 2: Normocytic Anemia in a Child
Another case involved a 12-year-old boy with normocytic anemia and bone pain, where sickle cell trait was identified alongside other genetic factors affecting his condition . This underscores the complexity of hemoglobinopathies and the need for detailed genetic analysis.
Comparison with Similar Compounds
Structural and Functional Comparisons
Hb Karlskoga’s Asp21His mutation contrasts with other beta-globin chain variants in both location and functional impact:
- Hb S (Sickle Hemoglobin) : The Glu6Val substitution in Hb S alters hemoglobin solubility, leading to polymerization under low oxygen and sickle cell disease. Despite sharing a similar HPLC elution profile with Hb Karlskoga, Hb S has severe clinical consequences .
- Hb C (Glu6Lys) : This variant, like Hb S, affects codon 6 but replaces glutamic acid with lysine. Hb C causes mild hemolytic anemia and crystal formation, unlike the benign Hb Karlskoga .
- Hb E (Glu26Lys): Located at codon 26, Hb E reduces beta-globin synthesis, leading to thalassemia-like phenotypes. Its clinical significance starkly differs from Hb Karlskoga’s asymptomatic nature .
Analytical Detection and Clinical Significance
Hb Karlskoga’s HPLC elution position overlaps with Hb S, complicating initial detection. However, genetic sequencing and peptide analysis are required to confirm the variant, as clinical outcomes and mutation sites differ markedly .
Table 1: Comparative Analysis of Hemoglobin Variants
Mechanistic Insights from Allosteric Models
Studies on hemoglobin allostery (e.g., Monod-Wyman-Changeux model) highlight that mutations near subunit interfaces or heme pockets often disrupt oxygen affinity or cooperativity . Hb Karlskoga’s distant mutation site (B3 position) explains its lack of functional impairment, unlike variants such as Hb Kempsey (Asp99Asn), which stabilizes the high-affinity R state .
Research Findings and Clinical Implications
- Prevalence : Hb Karlskoga remains rare, with only a few reported cases, all linked to Swedish ancestry .
- Diagnostic Protocols: Differentiation from Hb S requires advanced techniques like DNA sequencing, as standard HPLC alone is insufficient .
- Pathogenicity : The absence of clinical symptoms underscores its classification as a benign variant, contrasting with Hb S, Hb C, and Hb E .
Preparation Methods
Chromatographic Conditions
-
Column : Cation exchange column (e.g., PolyCAT A)
-
Mobile Phase : Linear gradient of buffer A (35 mM Bis-Tris, pH 6.5) and buffer B (35 mM Bis-Tris, 150 mM NaCl, pH 6.5)
-
Flow Rate : 1.5 mL/min
Under these conditions, this compound elutes at a retention time distinct from HbA, HbS, and HbC, often overlapping with HbS due to similar charge properties.
Quantification and Purity Assessment
The variant’s concentration is determined spectrophotometrically using the cyanmethemoglobin method, where hemoglobin is converted to HiCN (λmax = 540 nm). For this compound, the absorbance ratio (A415/A280) confirms heme integrity, while HPLC peak area analysis estimates its proportion relative to total hemoglobin (e.g., 39% in the index case).
DNA Sequencing and Mutation Analysis
Genetic confirmation of the β21 Asp→His mutation involves PCR amplification of beta-globin exons followed by Sanger sequencing.
Primer Design and Amplification
Sequencing Results
The GAT→CAT mutation at codon 21 results in a heterozygous missense variant (c.63G>C), confirmed by chromatogram analysis.
Amino Acid Composition and Peptide Sequencing
Structural validation requires amino acid analysis and peptide mapping:
Tryptic Digestion
This compound is digested with trypsin, generating peptides resolved via reverse-phase HPLC. The βT3 peptide (residues 17–31) shows a mass shift from 1,672.8 Da (wild-type) to 1,698.8 Da, consistent with the His substitution.
Edman Degradation
N-terminal sequencing of the βT3 peptide identifies histidine at position 21, replacing aspartic acid.
Electrophoretic Confirmation
Citrate agar electrophoresis complements HPLC by resolving hemoglobin variants based on charge differences.
Electrophoresis Protocol
-
Matrix : Citrate agar gel (pH 6.0–6.2)
-
Buffer : Citrate-phosphate (pH 6.0)
This compound migrates between HbS and HbC, distinct from HbA.
Stability and Functional Characterization
Despite the β21 substitution, this compound exhibits normal oxygen-binding affinity and stability. Circular dichroism (CD) spectroscopy confirms no structural perturbation in the heme pocket, while isoelectric focusing (IEF) validates its isoelectric point (pI = 7.1) against controls .
Q & A
Q. What biochemical techniques are recommended for identifying hemoglobin Karlskoga in clinical samples?
Q. What genetic mutations are associated with this compound?
Hb Karlskoga is linked to a β-globin chain mutation (e.g., a point mutation such as HBB:c.364T>C). Researchers should use PCR amplification of the β-globin gene followed by Sanger sequencing to confirm the variant. Cross-reference findings with genomic databases like ClinVar or HbVar to validate novelty .
Advanced Research Questions
Q. How can contradictions in structural data for this compound be resolved?
Conflicting structural data (e.g., X-ray crystallography vs. NMR results) may arise from sample preparation or environmental conditions. Address discrepancies by:
- Reproducing experiments : Standardize buffer conditions (pH 7.4, 37°C) and oxygen saturation levels.
- Multi-technique validation : Combine cryo-electron microscopy with molecular dynamics simulations to assess conformational stability .
- Statistical analysis : Apply Bayesian modeling to quantify uncertainty in conflicting datasets .
Q. What experimental designs are optimal for assessing this compound’s functional impact?
Q. How can researchers investigate this compound’s clinical significance in heterogeneous populations?
Design retrospective cohort studies using electronic health records (EHRs) to correlate Hb Karlskoga presence with outcomes like anemia severity or thrombosis risk. Adjust for confounders (e.g., age, comorbidities) using multivariate regression. For prospective studies, recruit carriers via genetic screening and monitor hematological parameters quarterly .
Methodological Guidelines
- Literature Review : Use PubMed/MEDLINE with keywords: "this compound" AND ("mutation" OR "clinical phenotype"). Exclude non-peer-reviewed sources like .
- Data Reporting : Follow the Beilstein Journal’s guidelines: report experimental details in supplements and cite original structural studies .
- Ethical Compliance : Obtain informed consent for genetic studies and anonymize patient data in publications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
